molecular formula C14H21N3O2S B12265791 1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane

Cat. No.: B12265791
M. Wt: 295.40 g/mol
InChI Key: PIZLDSNXTGJQRQ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, and a diazepane ring substituted with a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the cyclopropanesulfonyl chloride, which is then reacted with a diazepane derivative. The introduction of the 6-methylpyridin-2-yl group can be achieved through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the diazepane ring or the pyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the diazepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable solvents and bases.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, reduced diazepane compounds, and substituted pyridine derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The diazepane ring and the pyridine moiety can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(Cyclopropanesulfonyl)-4-(pyridin-2-yl)-1,4-diazepane: Lacks the methyl group on the pyridine ring.

    1-(Cyclopropanesulfonyl)-4-(6-chloropyridin-2-yl)-1,4-diazepane: Contains a chlorine atom instead of a methyl group.

    1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-3-yl)-1,4-diazepane: The pyridine ring is substituted at a different position.

Uniqueness: 1-(Cyclopropanesulfonyl)-4-(6-methylpyridin-2-yl)-1,4-diazepane is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(6-methylpyridin-2-yl)-1,4-diazepane

InChI

InChI=1S/C14H21N3O2S/c1-12-4-2-5-14(15-12)16-8-3-9-17(11-10-16)20(18,19)13-6-7-13/h2,4-5,13H,3,6-11H2,1H3

InChI Key

PIZLDSNXTGJQRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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